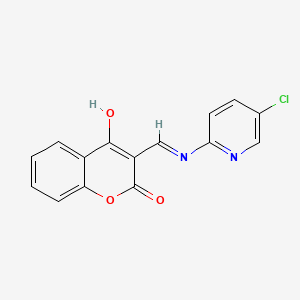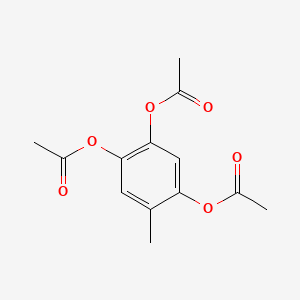![molecular formula C15H19NO4 B12161652 N-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]glycine](/img/structure/B12161652.png)
N-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]glycine is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a chromene core with a glycine moiety, making it a potential candidate for various biochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]glycine typically involves the following steps:
Formation of the Chromene Core: The chromene core can be synthesized via a Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst like sulfuric acid.
Introduction of the Acetyl Group: The chromene derivative is then acetylated using acetic anhydride and a base such as pyridine to introduce the acetyl group at the 6-position.
Attachment of the Glycine Moiety: The final step involves the coupling of the acetylated chromene with glycine. This can be achieved using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for the Pechmann condensation and automated systems for the coupling reactions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]glycine can undergo various chemical reactions, including:
Oxidation: The chromene core can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction of the chromene core can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in dihydrochromene derivatives.
Substitution: The acetyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or amines in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrochromene derivatives.
Substitution: Various substituted chromene derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]glycine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of new materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of N-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]glycine involves its interaction with specific molecular targets. The chromene core can interact with enzymes or receptors, modulating their activity. The glycine moiety may enhance the compound’s ability to cross biological membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
Coumarin: Another chromene derivative known for its anticoagulant properties.
Flavonoids: A class of compounds with a similar chromene core, widely studied for their antioxidant activities.
Chromones: Compounds with a similar structure but differing in the position of the oxygen atom.
Uniqueness
N-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]glycine is unique due to the presence of the glycine moiety, which can enhance its biological activity and specificity compared to other chromene derivatives.
This compound’s unique structure and diverse reactivity make it a valuable subject of study in various fields of science and industry.
Properties
Molecular Formula |
C15H19NO4 |
|---|---|
Molecular Weight |
277.31 g/mol |
IUPAC Name |
2-[[2-(2,2-dimethyl-3,4-dihydrochromen-6-yl)acetyl]amino]acetic acid |
InChI |
InChI=1S/C15H19NO4/c1-15(2)6-5-11-7-10(3-4-12(11)20-15)8-13(17)16-9-14(18)19/h3-4,7H,5-6,8-9H2,1-2H3,(H,16,17)(H,18,19) |
InChI Key |
XRDKNRBVDPBFJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=C(O1)C=CC(=C2)CC(=O)NCC(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(methylsulfanyl)phenyl]-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-3-carboxamide](/img/structure/B12161574.png)
![2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-6-(trifluoromethoxy)-1,3-benzothiazol-2(3H)-ylidene]acetamide](/img/structure/B12161579.png)
![4-chloro-N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]benzenesulfonamide](/img/structure/B12161598.png)



![Tert-butyl [2-({[1-oxo-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)ethyl]carbamate](/img/structure/B12161624.png)
![4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(6-methylpyridin-2-yl)butanamide](/img/structure/B12161632.png)
![(4E)-4-[hydroxy(4-methoxyphenyl)methylidene]-1-[3-(morpholin-4-yl)propyl]-5-phenylpyrrolidine-2,3-dione](/img/structure/B12161640.png)


![[4-(4-fluorophenyl)piperazin-1-yl][2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B12161650.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide](/img/structure/B12161663.png)
